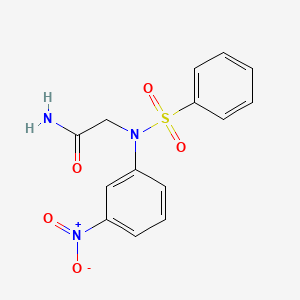
N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained considerable attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of acrylamides and is characterized by the presence of a fluorophenyl and a nitrophenyl group in its structure.
Mécanisme D'action
The mechanism of action of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood. However, it is believed that the presence of the fluorophenyl and nitrophenyl groups in the molecule may contribute to its unique properties. The fluorophenyl group is known to enhance the electron-donating ability of the molecule, while the nitrophenyl group is known to enhance the electron-withdrawing ability of the molecule. This combination of properties may contribute to the compound's ability to exhibit excellent charge transport properties.
Biochemical and Physiological Effects
There is currently no information available on the biochemical and physiological effects of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide. However, it is important to note that this compound is not intended for use as a drug or pharmaceutical agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is its excellent charge transport properties. This makes it a potential candidate for use in organic electronics and other related fields. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the main limitations of this compound is its low yield, which can make large-scale production challenging.
Orientations Futures
There are many potential future directions for research on N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide. Some of the most promising areas of research include:
1. Further investigation of the compound's charge transport properties and its potential use in organic electronics.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Investigation of the compound's potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
4. Exploration of the compound's potential use in other areas of science, such as catalysis and materials science.
5. Investigation of the compound's potential use in biomedical applications, such as drug delivery and imaging.
Conclusion
In conclusion, N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide is a unique chemical compound with many potential applications in various fields of science. Its excellent charge transport properties make it a potential candidate for use in organic electronics, while its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions is also promising. While there is still much to be learned about this compound, it is clear that it has the potential to make a significant impact in many areas of science.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide involves the reaction of 2-fluoroaniline and 4-nitrobenzaldehyde in the presence of acetic anhydride and pyridine. The reaction proceeds via a condensation reaction, which results in the formation of the desired product. The yield of the product is typically around 50-60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions in aqueous solutions.
Propriétés
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-13-3-1-2-4-14(13)17-15(19)10-7-11-5-8-12(9-6-11)18(20)21/h1-10H,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPFSAKIBMMRW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5853122.png)
![3,4-dichloro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B5853134.png)
![3-(2-methoxy-1-naphthyl)-N'-[1-(1-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5853137.png)







